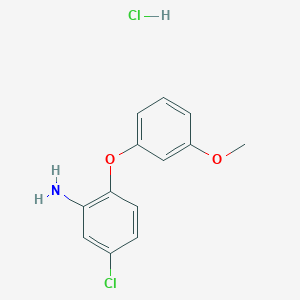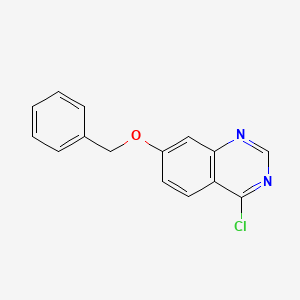
7-(Benzyloxy)-4-chloroquinazoline
概要
説明
7-(Benzyloxy)-4-chloroquinazoline is a chemical compound belonging to the quinazoline family, characterized by a benzyloxy group at the 7th position and a chlorine atom at the 4th position of the quinazoline ring. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-4-chloroquinazoline typically involves the following steps:
Starting Material: The synthesis begins with 4-chloroquinazoline as the starting material.
Benzyloxy Substitution: The benzyloxy group is introduced at the 7th position through a nucleophilic substitution reaction. This can be achieved by reacting 4-chloroquinazoline with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to scale up the production efficiently.
化学反応の分析
Types of Reactions: 7-(Benzyloxy)-4-chloroquinazoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted quinazoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Benzaldehyde derivative.
Reduction: Hydrogen-substituted quinazoline.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
7-(Benzyloxy)-4-chloroquinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as an anticancer agent, given the biological activity of quinazoline derivatives.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 7-(Benzyloxy)-4-chloroquinazoline involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound can inhibit kinase activity, affecting cell proliferation and survival pathways, which is particularly relevant in cancer research.
類似化合物との比較
7-Benzyloxy-4-trifluoromethyl-coumarin: Known for its use in enzyme inhibition studies.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Explored for its potential as a multi-targeting agent in Alzheimer’s disease.
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: Investigated for its selective inhibition of monoamine oxidase B.
Uniqueness: 7-(Benzyloxy)-4-chloroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 4th position and benzyloxy group at the 7th position make it a versatile compound for various synthetic and research applications.
特性
IUPAC Name |
4-chloro-7-phenylmethoxyquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-15-13-7-6-12(8-14(13)17-10-18-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBUBKUDKGUCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
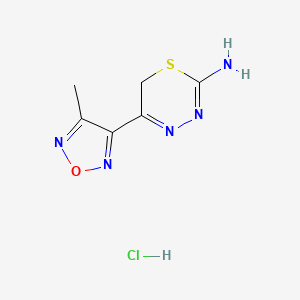
![[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B7982887.png)
![[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B7982894.png)
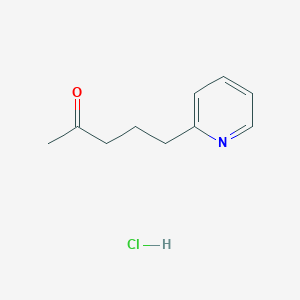
![(E)-3-[3-[(dimethylamino)methyl]-4-methoxyphenyl]prop-2-enoic acid;hydrochloride](/img/structure/B7982911.png)
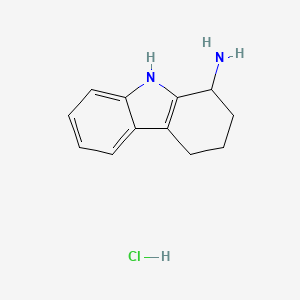
![[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B7982931.png)

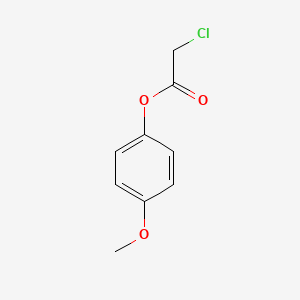
![1-[(4-Chloro-benzylidene)-amino]-1H-indole-2,3-dione](/img/structure/B7982957.png)
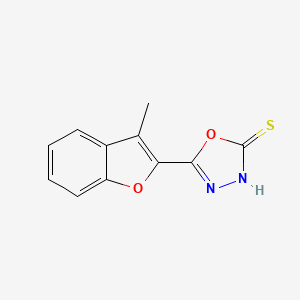
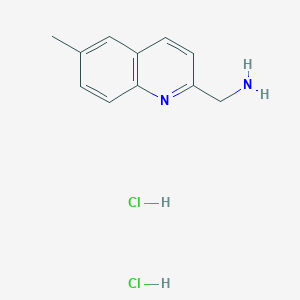
![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B7982972.png)
